molecular formula C8H7ClN4O2S B1425502 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride CAS No. 934414-90-1

3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride

Cat. No. B1425502
CAS RN: 934414-90-1
M. Wt: 258.69 g/mol
InChI Key: JEEGNPZLYORZRV-UHFFFAOYSA-N
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Description

The compound is a derivative of benzenesulfonyl chloride with a 2-methyl-2H-tetrazol-5-yl group attached to the benzene ring . Benzenesulfonyl chloride is a common reagent in organic chemistry, known for its reactivity towards amines and alcohols. The tetrazole group is a common motif in medicinal chemistry due to its bioisosteric relationship with the carboxylic acid functional group .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar aromatic benzene ring, with the sulfonyl chloride and tetrazole groups in orthogonal planes due to the sp2 hybridization of the connecting atoms .


Chemical Reactions Analysis

The sulfonyl chloride group is highly reactive and would likely undergo substitution reactions with nucleophiles. The tetrazole group is generally stable under a variety of conditions, but can participate in reactions with electrophiles at the 5-position .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature . Its solubility would depend on the specific substituents on the benzene ring .

Scientific Research Applications

Synthesis and Environmental Applications

  • The synthesis of 5,5′-Methylene-bis(benzotriazole) (2), a compound used as a metal passivator and in light-sensitive materials, demonstrates the importance of similar tetrazolyl-benzenesulfonyl compounds in the preparation of environmentally benign substances. This particular synthesis was highlighted for its efficiency and minimal environmental impact (Gu, Yu, Zhang, & Xu, 2009).

Electrochemical Technology

  • Progress in electrochemical technology with room-temperature ionic liquids (RTILs) and their mixtures, including haloaluminate ionic liquids, points towards the potential for compounds like 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride in applications such as electroplating and energy storage. This area of research is particularly relevant due to its contribution to sustainable energy solutions (Tsuda, Stafford, & Hussey, 2017).

Biological Activity and Chemical Defense

  • Investigations into the chemical defense mechanisms of ciliated protozoans through compounds such as climacostol and its analogues underscore the biological significance of structurally complex molecules. Climacostol serves as an effective antimicrobial and anticancer agent, highlighting a potential area of interest for similar compounds in medicinal chemistry and drug development (Buonanno et al., 2020).

Supramolecular Chemistry

  • The versatile nature of benzene-1,3,5-tricarboxamides (BTAs) in forming nanometer-sized rod-like structures through H-bonding showcases the potential of tetrazolyl-benzenesulfonyl compounds in nanotechnology and polymer processing. This area of study emphasizes the adaptability of such compounds in designing new materials with specific functionalities (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

As with any chemical, handling should be done with appropriate safety precautions. The compound should be stored in a cool, dry place and avoid contact with skin and eyes .

Future Directions

The tetrazole group is a common feature in many pharmaceuticals, and benzenesulfonyl derivatives have a wide range of applications in organic chemistry. Therefore, compounds like this could have potential applications in drug discovery and development .

properties

IUPAC Name

3-(2-methyltetrazol-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEGNPZLYORZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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